2-Chloro-N-cyclopentyl-5-fluoronicotinamide
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Overview
Description
2-Chloro-N-cyclopentyl-5-fluoronicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the second position, a cyclopentyl group attached to the nitrogen atom, and a fluorine atom at the fifth position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-cyclopentyl-5-fluoronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and cyclopentylamine.
Amidation Reaction: The 2-chloronicotinic acid is reacted with cyclopentylamine under suitable conditions to form the corresponding amide.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups in this compound can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
2-Chloro-N-cyclopentyl-5-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Industrial Applications: The compound’s unique properties make it useful in the development of materials with specific chemical characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopentyl-5-fluoronicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-5-fluoronicotinamide: Similar in structure but lacks the cyclopentyl group.
N-cyclopentyl-5-fluoronicotinamide: Similar but lacks the chloro group.
2-Chloro-N-cyclopentyl-nicotinamide: Similar but lacks the fluorine atom.
Uniqueness: 2-Chloro-N-cyclopentyl-5-fluoronicotinamide is unique due to the combination of the chloro, cyclopentyl, and fluoro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-cyclopentyl-5-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-10-9(5-7(13)6-14-10)11(16)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIRFZHAECTARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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